7-Azaspiro[4.5]decan-1-one hydrochloride
Description
7-Azaspiro[4.5]decan-1-one hydrochloride is a bicyclic organic compound featuring a spirocyclic structure where a nitrogen atom bridges two fused rings (a five-membered and a four-membered ring). The ketone group at position 1 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis often involves multi-step reactions, including oxidation, cyclization, and functional group transformations, as demonstrated in the conversion of N-Benzyl-7-azaspiro[4.5]decan-1-one (14) to nitriles (15a/b) and carboxylic acids (16a/b) via Swern oxidation and cyanide substitution .
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
7-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-3-1-4-9(8)5-2-6-10-7-9;/h10H,1-7H2;1H |
InChI Key |
HMTLEKAUORDBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(C1)CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[4.5]decan-1-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 7-Azaspiro[4.5]decan-1-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 7-Azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Azaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride
2,8-Diazaspiro[4.5]decan-1-one Hydrochloride
- Molecular Formula : C₈H₁₃ClN₂O
- This compound is used in metal-catalyzed reactions or as a ligand .
Physicochemical Properties and Similarity Scores
A computational analysis of structural similarity (using Tanimoto coefficients) highlights:
| Compound | Similarity Score | Key Structural Differences |
|---|---|---|
| 7-Azaspiro[4.5]decane Hydrochloride | 0.95 | Lacks ketone group at position 1 |
| 6-Azaspiro[2.5]octane Hydrochloride | 0.68 | Smaller spiro system (2.5 vs. 4.5) |
| 2-Oxa-7-azaspiro[4.5]decane Hydrochloride | 0.80 | Oxygen substitution at position 2 |
| 8-Azaspiro[4.5]decane-7,9-dione | 0.66 | Two ketone groups (positions 7 and 9) |
Source : Similarity data from computational databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
